An In-depth Technical Guide to 5-(1-Chloroethyl)-3-methyl-1,2-oxazole: Physicochemical Properties, Synthesis, and Experimental Protocols
An In-depth Technical Guide to 5-(1-Chloroethyl)-3-methyl-1,2-oxazole: Physicochemical Properties, Synthesis, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the physical and chemical properties of 5-(1-Chloroethyl)-3-methyl-1,2-oxazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from the closely related isomer, 3-(Chloromethyl)-5-methylisoxazole, and established principles of isoxazole chemistry to provide a comprehensive and practical resource. All data pertaining to the isomer is clearly indicated.
Molecular Structure and Physicochemical Properties
5-(1-Chloroethyl)-3-methyl-1,2-oxazole belongs to the isoxazole family, a class of five-membered aromatic heterocycles containing one nitrogen and one oxygen atom in adjacent positions.[1][2] The presence of these heteroatoms and the chloroethyl substituent significantly influences the molecule's electronic properties and reactivity.
Molecular Structure:
Caption: Molecular structure of 5-(1-Chloroethyl)-3-methyl-1,2-oxazole.
Table 1: Physical and Chemical Properties
| Property | Value (Predicted or based on Isomer Data) | Source |
| Molecular Formula | C₆H₈ClNO | - |
| Molecular Weight | 145.59 g/mol | - |
| Appearance | Likely a colorless to light yellow liquid or solid | General observation for similar compounds |
| Boiling Point | Predicted: ~245 °C | [3] (for a related isomer) |
| Density | Predicted: ~1.38 g/cm³ | [3] (for a related isomer) |
| Solubility | Expected to be soluble in common organic solvents like methanol and chloroform. | [4] |
| Stability | Stable under normal conditions. May be sensitive to air and heat. | [5] |
Reactivity and Chemical Behavior
The isoxazole ring is an electron-rich aromatic system, but the N-O bond is inherently weak, making it susceptible to cleavage under certain conditions.[1] The reactivity of 5-(1-Chloroethyl)-3-methyl-1,2-oxazole is dictated by the interplay of the isoxazole core and its substituents.
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Reactivity of the Isoxazole Ring: The isoxazole ring can undergo ring-opening reactions, particularly reductive cleavage of the N-O bond, to yield valuable synthetic intermediates like β-amino enones.[1] This property makes isoxazoles useful as masked 1,3-dicarbonyl compounds.
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Influence of Substituents:
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The 3-methyl group is generally unreactive but can influence the electronic properties of the ring.
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The 5-(1-chloroethyl) group is the primary site for nucleophilic substitution reactions. The chlorine atom is a good leaving group, allowing for the introduction of various functional groups (e.g., azides, amines, thiols) at this position. This reactivity is crucial for the derivatization of the molecule in drug discovery programs.
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Synthesis of 5-(1-Chloroethyl)-3-methyl-1,2-oxazole
A common and effective method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[6] The following is a proposed synthetic route for 5-(1-Chloroethyl)-3-methyl-1,2-oxazole.
Synthetic Workflow Diagram:
Caption: Proposed synthetic workflow for 5-(1-Chloroethyl)-3-methyl-1,2-oxazole.
Experimental Protocol:
This protocol is a generalized procedure based on established methods for isoxazole synthesis.[6] Researchers should optimize conditions for their specific needs.
-
Preparation of the Reaction Mixture: In a well-ventilated fume hood, dissolve 3-chlorobut-1-yne (1.0 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate.
-
In situ Generation of Nitrile Oxide: To a separate flask, add acetaldoxime (1.1 equivalents) dissolved in the same solvent. Cool the solution in an ice bath and slowly add a chlorinating agent like N-chlorosuccinimide (NCS) (1.1 equivalents). Stir the mixture at 0°C for 30 minutes to generate acetonitrile oxide in situ.
-
Cycloaddition: Slowly add the solution containing the in situ generated acetonitrile oxide to the solution of 3-chlorobut-1-yne. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-(1-Chloroethyl)-3-methyl-1,2-oxazole.
Spectroscopic Characterization
The structure of the synthesized compound can be confirmed using various spectroscopic techniques. The expected spectral data are as follows:
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¹H NMR: Protons on the methyl group at the 3-position would appear as a singlet. The methine and methyl protons of the 1-chloroethyl group would show a characteristic quartet and doublet, respectively. The proton on the isoxazole ring would appear as a singlet.
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¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the isoxazole ring, the methyl group, and the chloroethyl group.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a chlorine-containing molecule.
For comparison, spectroscopic data for related 5-chloroisoxazole derivatives show characteristic shifts in ¹H and ¹³C NMR spectra.[7]
Safety, Handling, and Storage
Given the presence of a chlorinated functional group and the general reactivity of isoxazoles, proper safety precautions are essential. The following recommendations are based on the Safety Data Sheet (SDS) for the closely related isomer, 3-(Chloromethyl)-5-methylisoxazole.[5]
Hazard Identification:
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May be harmful if swallowed, in contact with skin, or if inhaled.
-
May cause respiratory irritation.[5]
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Wash hands thoroughly after handling.[8]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Keep away from heat, sparks, and open flames.[5]
-
Store away from incompatible materials such as strong oxidizing agents, bases, and amines.[5]
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[5]
-
In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Conclusion
5-(1-Chloroethyl)-3-methyl-1,2-oxazole is a versatile heterocyclic compound with significant potential in synthetic chemistry and drug discovery. While direct experimental data for this specific molecule is scarce, this guide provides a comprehensive overview of its expected properties, reactivity, and handling procedures based on data from closely related analogs and fundamental principles of isoxazole chemistry. The synthetic protocol outlined here offers a practical starting point for its preparation, and the safety guidelines are crucial for its responsible handling in a research setting.
References
-
Al-Zoubi, R. M., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. [Link]
- Shivaraj, et al. (2010). Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases. Journal of Chemical and Pharmaceutical Research, 2(1), 375-384.
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- Kumar, M., & Parjapat, M. K. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 14(12-s), 162-174.
-
Organic Syntheses. (n.d.). Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Retrieved from [Link]
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